Cas no 89966-72-3 (4-Chloro-6-ethyl-2-methylpyrimidine)

4-Chloro-6-ethyl-2-methylpyrimidine is a versatile heterocyclic compound featuring a pyrimidine core substituted with chloro, ethyl, and methyl functional groups. Its molecular structure (C₇H₉ClN₂) makes it a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and specialty chemicals. The chloro group at the 4-position enhances reactivity for nucleophilic substitution, while the ethyl and methyl substituents contribute to steric and electronic modulation. This compound exhibits high purity and stability, ensuring consistent performance in reactions such as cross-coupling or further functionalization. Its well-defined structure and synthetic utility make it a preferred choice for researchers in medicinal chemistry and material science applications.
4-Chloro-6-ethyl-2-methylpyrimidine structure
89966-72-3 structure
Product name:4-Chloro-6-ethyl-2-methylpyrimidine
CAS No:89966-72-3
MF:C7H9ClN2
MW:156.612760305405
MDL:MFCD07782027
CID:720483
PubChem ID:13153403

4-Chloro-6-ethyl-2-methylpyrimidine Chemical and Physical Properties

Names and Identifiers

    • 4-Chloro-6-ethyl-2-methylpyrimidine
    • Pyrimidine,4-chloro-6-ethyl-2-methyl-
    • 4-Chloro-6-ethyl-2-methylpyrimidine (ACI)
    • MDL: MFCD07782027
    • Inchi: 1S/C7H9ClN2/c1-3-6-4-7(8)10-5(2)9-6/h4H,3H2,1-2H3
    • InChI Key: JQRFVVPNKXQKBM-UHFFFAOYSA-N
    • SMILES: ClC1C=C(CC)N=C(C)N=1

Computed Properties

  • Exact Mass: 156.04500
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 1

Experimental Properties

  • Density: 1.143±0.06 g/cm3 (20 ºC 760 Torr),
  • Boiling Point: 209.1±20.0 ºC (760 Torr),
  • Flash Point: 99.8±7.4 ºC,
  • Solubility: Slightly soluble (2 g/l) (25 º C),
  • PSA: 25.78000
  • LogP: 2.00080

4-Chloro-6-ethyl-2-methylpyrimidine Security Information

  • Symbol: GHS05 GHS07
  • Signal Word:Danger
  • Hazard Statement: H302-H318
  • Warning Statement: P280-P305+P351+P338
  • Hazardous Material transportation number:NONH for all modes of transport
  • WGK Germany:3
  • Hazard Category Code: 41
  • Safety Instruction: 26-39
  • Hazardous Material Identification: Xi

4-Chloro-6-ethyl-2-methylpyrimidine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-88832-0.1g
4-chloro-6-ethyl-2-methylpyrimidine
89966-72-3 95.0%
0.1g
$51.0 2025-02-21
Enamine
EN300-88832-1.0g
4-chloro-6-ethyl-2-methylpyrimidine
89966-72-3 95.0%
1.0g
$147.0 2025-02-21
Matrix Scientific
176037-1g
4-Chloro-6-ethyl-2-methylpyrimidine
89966-72-3
1g
$540.00 2023-09-06
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTEN22098-10G
4-chloro-6-ethyl-2-methylpyrimidine
89966-72-3 95%
10g
¥ 4,521.00 2023-04-13
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTEN22098-5G
4-chloro-6-ethyl-2-methylpyrimidine
89966-72-3 95%
5g
¥ 2,725.00 2023-04-13
Enamine
EN300-88832-0.5g
4-chloro-6-ethyl-2-methylpyrimidine
89966-72-3 95.0%
0.5g
$114.0 2025-02-21
Enamine
EN300-88832-5.0g
4-chloro-6-ethyl-2-methylpyrimidine
89966-72-3 95.0%
5.0g
$420.0 2025-02-21
Matrix Scientific
176037-10g
4-Chloro-6-ethyl-2-methylpyrimidine
89966-72-3
10g
$1764.00 2023-09-06
Fluorochem
225017-5g
4-Chloro-6-ethyl-2-methylpyrimidine
89966-72-3 95%
5g
£372.00 2022-02-28
Chemenu
CM166570-5g
4-Chloro-6-ethyl-2-methylpyrimidine
89966-72-3 95%
5g
$465 2023-02-17

4-Chloro-6-ethyl-2-methylpyrimidine Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Thionyl chloride ;  2 - 3 h, reflux
Reference
Synthesis and pharmacological evaluation of novel benzimidazole derivatives as antiulcer and H+ K+ ATPase inhibitor
Khan, Farhan R.; Farooqui, Mohd. Saleemuddin, Journal of Advances in Medical and Pharmaceutical Sciences, 2021, 23(5),

Production Method 2

Reaction Conditions
1.1 Reagents: Thionyl chloride ;  2 - 3 h, reflux
Reference
Synthesis and antiulcer, anti-secretory activity of some new substituted 2-(pyrimidinylsulfinyl) benzimidazoles derivatives
Khan, F. R., International Journal for Pharmaceutical Research Scholars, 2014, 3(3), 1-7

Production Method 3

Reaction Conditions
1.1 Reagents: Phosphorus oxychloride
Reference
Studies on pyrimidine derivatives. XXXII. Reaction of 4-substituted 2,6-dimethylpyrimidine 1-oxides with phosphoryl chloride
Sakamoto, Takao; Yoshizawa, Hiroshi; Kaneda, Sohichi; Hama, Yoshiaki; Yamanaka, Hiroshi, Chemical & Pharmaceutical Bulletin, 1983, 31(12), 4533-8

Production Method 4

Reaction Conditions
1.1 Reagents: Thionyl chloride ;  2 - 3 h, reflux
Reference
Synthesis of novel new substituted 2-(pyrimidinylsulfinyl) benzimidazoles derivatives as a gastric H+/K+-ATPase inhibitors
Al-Ghonaim, Mohammed I.; Khan, Farhan R.; Abdel-Ghaffar, Mamdouh H.; Jaffar, Ebrahim; Kadhar, Nivas R., World Journal of Pharmacy and Pharmaceutical Sciences, 2012, 1(3), 1147-1157

4-Chloro-6-ethyl-2-methylpyrimidine Raw materials

4-Chloro-6-ethyl-2-methylpyrimidine Preparation Products

4-Chloro-6-ethyl-2-methylpyrimidine Related Literature

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Amadis Chemical Company Limited
(CAS:89966-72-3)4-Chloro-6-ethyl-2-methylpyrimidine
A860967
Purity:99%/99%
Quantity:10.0g/5.0g
Price ($):567.0/342.0